Ranirestat (AS-3201, formerly known as SX-3030) is a potent and selective aldose reductase inhibitor (ARI) with a unique chemical structure. [, ] It belongs to the spirohydantoin class of ARIs. [, ] Ranirestat is primarily investigated for its potential to treat diabetic complications, particularly diabetic sensorimotor polyneuropathy (DSPN). [, , , , , , , , , , , , ] Although it has shown promising results in preclinical and some clinical trials, it is not yet approved for clinical use in the United States. [, , , , ]
Ranirestat primarily exerts its effects by inhibiting aldose reductase, a key enzyme in the polyol pathway of glucose metabolism. [, , , , , ] Under hyperglycemic conditions, glucose is excessively shunted towards the polyol pathway, leading to the accumulation of sorbitol and fructose within cells. [, , , , , , , ] This accumulation causes osmotic stress, oxidative stress, and inflammation, contributing to diabetic complications. [, , , , , , , ] By inhibiting aldose reductase, Ranirestat prevents the accumulation of sorbitol and fructose, thus mitigating the development and progression of diabetic complications. [, , , , , , , ]
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6